N-(Piperidin-4-yl)methanesulfonamide hydrochloride
Overview
Description
“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is an organic compound with the empirical formula C6H14N2O2S . It is typically used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 178.26 g/mol . The SMILES string representation of the molecule is CS(=O)(=O)NC1CCNCC1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Physicochemical Characterization and Stability : The physicochemical properties of a novel antiarrhythmic agent, closely related to N-(Piperidin-4-yl)methanesulfonamide hydrochloride, were studied, focusing on stability, solubility, and dissolution properties. This research is essential for developing suitable clinical dosage forms (Dubost, Kaufman, Jahansouz, & Brenner, 1996).
Selective Receptor Ligands and CNS Disorders : Research has shown that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the development of selective 5-HT7 receptor ligands. This is significant for treating complex diseases involving the central nervous system (Canale et al., 2016).
Synthesis and Chemical Reactions : Studies have investigated the synthesis and reaction mechanisms of various compounds, including those involving this compound and related compounds. This research is crucial for understanding and improving synthetic pathways in organic chemistry (Arnold, Overman, Sharp, & Witschel, 2003).
Coordination Chemistry : Research on compounds like Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I) provides insights into coordination chemistry and molecular structures, which are pivotal for understanding complex molecular interactions (Hu & Yeh, 2013).
Antimicrobial Activity : Studies have been conducted on derivatives of this compound for their antimicrobial properties, particularly against pathogens of Lycopersicon esculentum (tomato plants). These findings are valuable for developing new antimicrobial agents (Vinaya et al., 2009).
Enzyme Inhibition Studies : Research into quinolinyl sulfonamides, including compounds related to this compound, has identified their role as potent inhibitors of methionine aminopeptidase. These studies are critical for understanding enzyme inhibition and potential therapeutic applications (Huang et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUXJHDQXASOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608834 | |
Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68996-26-9 | |
Record name | Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68996-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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